8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole is a type of organic compound that’s part of many pharmaceuticals and has a wide range of biological activities . It’s a heterocyclic aromatic compound, meaning it contains atoms of at least two different elements as part of its ring structure . Chromenone, on the other hand, is a chemical compound that contains a chromene backbone with a ketone functional group .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid . The synthesis of chromenone derivatives can be achieved through various methods, including the Pechmann condensation .Molecular Structure Analysis
The molecular structure of benzimidazole consists of a fusion of benzene and imidazole . The structure of chromenone consists of a benzene ring fused with a heterocyclic pyran ring, with a ketone functional group attached .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in a variety of chemical reactions, often serving as an important synthon in the development of new drugs . Chromenone and its derivatives can also undergo various chemical reactions, often involving the ketone functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole and chromenone derivatives can vary widely depending on their specific chemical structure .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has garnered interest due to its potential antimicrobial properties. Several derivatives have been synthesized and evaluated for their ability to inhibit microbial growth. For instance, compounds 1a and 1b demonstrated good antimicrobial potential .
Metal-Organic Frameworks (MOFs)
The compound’s structure contains imidazole moieties, which are crucial building blocks for MOFs. MOFs are crystalline materials with controlled porosity and structural versatility. Researchers have explored the synthesis of MOFs using the organic ligand 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as a linker . These MOFs find applications in gas storage, catalysis, and drug delivery.
Cancer Research
The compound’s unique structure makes it a potential candidate for cancer research. Some derivatives exhibit promising anti-tumor activity. Compound 14, in particular, showed significantly higher ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity compared to other compounds . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.
Synthetic Methodology
Researchers have developed versatile synthetic methods for constructing imidazole-containing compounds. Notably, a general and inexpensive approach involves the formation of C–N bonds via aromatic aldehydes and o-phenylenediamine, leading to the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . Such methodologies contribute to the efficient preparation of related compounds.
Molecular Docking Studies
Computational studies have explored the binding interactions of this compound with specific protein targets. For instance, compound 24 demonstrated promising binding affinity by forming hydrogen bonds with Arg184 and Lys179 in the active site pocket . These insights aid in understanding its potential biological effects.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-16(2)13-29(14-17(3)4)15-20-23(30)11-10-18-12-19(26(31)32-24(18)20)25-27-21-8-6-7-9-22(21)28(25)5/h6-12,16-17,30H,13-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCOREAFQINNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3C)O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.